molecular formula C6H4F3N3O4 B8036876 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B8036876
M. Wt: 239.11 g/mol
InChI Key: KBSZAFZYYMZGPV-UHFFFAOYSA-N
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Description

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its nitro group and trifluoroethyl moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid. This reaction requires careful control of temperature and the use of nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, which allows for better control of reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology: In biological research, 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is used to study enzyme inhibition and protein interactions. Its nitro group can be reduced to an amine, which can then interact with biological targets.

Medicine: The compound has potential applications in drug development, particularly in the design of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a candidate for therapeutic use.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can be reduced to an amine, which can then bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound's stability and bioavailability.

Comparison with Similar Compounds

  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene

  • 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene

  • 1-Methyl-2-nitro-3-(trifluoromethyl)benzene

Uniqueness: 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid stands out due to its pyrazole core, which is not present in the other listed compounds. This structural difference contributes to its unique chemical and biological properties.

Properties

IUPAC Name

4-nitro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-4(5(13)14)3(1-10-11)12(15)16/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSZAFZYYMZGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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